An In-depth Technical Guide to H-Arg-Lys-OH TFA
An In-depth Technical Guide to H-Arg-Lys-OH TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Arg-Lys-OH, a dipeptide composed of L-arginine and L-lysine, is a molecule of significant interest in various fields of biomedical research. This technical guide provides a comprehensive overview of its chemical properties, biological roles, and relevant experimental protocols. The trifluoroacetic acid (TFA) salt form, H-Arg-Lys-OH TFA, is commonly used in research settings. This document will delve into its involvement in cellular signaling, particularly the mTOR pathway, and its role in the formation of advanced glycation end products (AGEs). Detailed methodologies for its synthesis and use in cell-based assays are also presented to facilitate further investigation by the scientific community.
Chemical and Physical Properties
H-Arg-Lys-OH TFA is the trifluoroacetate (B77799) salt of the dipeptide formed from L-arginine and L-lysine. The TFA counterion is often used in peptide synthesis and purification.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₇F₃N₆O₅ | [1] |
| Molecular Weight | 416.4 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Water: 250 mg/mL (600.38 mM) | [1] |
| SMILES | NCCCC--INVALID-LINK--NC(--INVALID-LINK--N)=O.O=C(O)C(F)(F)F | [1] |
| Storage | Store at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Biological Significance
The biological activities of the Arg-Lys dipeptide are primarily attributed to the individual properties of its constituent amino acids, arginine and lysine (B10760008). These basic amino acids play crucial roles in numerous physiological processes.
Role in Cellular Signaling: The mTOR Pathway
Both arginine and lysine are known to activate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid levels.
While direct quantitative data for the H-Arg-Lys-OH dipeptide on mTOR signaling is limited, studies on individual amino acids provide a strong basis for its expected effects. L-arginine has been shown to stimulate the mTOR signaling pathway in a dose-dependent manner in porcine trophectoderm cells, leading to increased protein synthesis. Similarly, supplementation with lysine has been demonstrated to promote skeletal muscle hypertrophy by modulating the mTOR pathway.
Involvement in Advanced Glycation End Product (AGE) Formation
The free amino groups on the side chains of both lysine and arginine are susceptible to non-enzymatic glycation, a process that leads to the formation of advanced glycation end products (AGEs). AGEs are implicated in the pathogenesis of various age-related diseases and diabetic complications. The Arg-Lys dipeptide can serve as a model compound to study the mechanisms of AGE formation and to screen for potential inhibitors. The formation of AGEs is influenced by factors such as sugar concentration, pH, temperature, and the presence of metal ions.
Experimental Protocols
The following protocols are representative methodologies for the synthesis of H-Arg-Lys-OH and its use in common cell-based assays.
Solid-Phase Peptide Synthesis (SPPS) of H-Arg-Lys-OH
This protocol describes a standard Fmoc/tBu solid-phase synthesis strategy.
Materials:
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Fmoc-Lys(Boc)-Wang resin
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Fmoc-Arg(Pbf)-OH
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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N,N'-Diisopropylcarbodiimide (DIC)
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Hydroxybenzotriazole (HOBt)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water
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Diethyl ether
Procedure:
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Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
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Amino Acid Coupling:
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In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
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Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
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Monitor the coupling reaction using a Kaiser test.
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Wash the resin with DMF and DCM.
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Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal arginine.
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Cleavage and Deprotection:
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Wash the peptide-resin with DCM and dry under vacuum.
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Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
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Filter the resin and collect the filtrate.
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Centrifuge to pellet the peptide and wash with cold ether.
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Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
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Lyophilization: Lyophilize the pure fractions to obtain H-Arg-Lys-OH TFA as a white powder.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of H-Arg-Lys-OH on cell viability.
Materials:
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Cells of interest (e.g., HeLa)
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Complete cell culture medium
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H-Arg-Lys-OH TFA stock solution (e.g., 10 mM in sterile PBS or serum-free medium)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (B87167) (DMSO)
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96-well plates
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Peptide Treatment: Prepare serial dilutions of H-Arg-Lys-OH TFA in complete culture medium. Replace the existing medium with the peptide-containing medium. Include a vehicle control.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Conclusion
H-Arg-Lys-OH TFA is a dipeptide with significant potential for research in cellular metabolism, signaling, and the study of age-related diseases. Its constituent amino acids, arginine and lysine, are key players in fundamental biological processes, including the mTOR signaling pathway and the formation of advanced glycation end products. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and investigate the biological effects of this dipeptide. Further studies are warranted to elucidate the specific quantitative effects of the Arg-Lys dipeptide on cellular pathways and to explore its potential therapeutic applications.
